molecular formula C24H40N2O8 B3034648 Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid CAS No. 2007924-93-6

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid

Cat. No. B3034648
CAS RN: 2007924-93-6
M. Wt: 484.6
InChI Key: SAKULPIUWNOIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is a chemical compound with the molecular formula C24H40N2O8 . It is a type of aliphatic heterocycle . The compound is used for research purposes and as a building block in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is represented by the formula C24H40N2O8 . Unfortunately, the specific details regarding the 2D or 3D structure of the molecule were not found in the search results.


Physical And Chemical Properties Analysis

The molecular weight of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is 484.58 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Catalysis and Synthesis

  • Condensation Reactions : Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid has been explored in condensation reactions, such as those involving renewable feedstock levulinic acid and paraformaldehyde. These reactions result in complex compounds like 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione, indicating the compound's utility in synthesizing new molecular structures (Amarasekara et al., 2017).

Polymer and Material Science

  • Photo-patternable Cross-Linked Epoxy System : In the field of material science, bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid derivatives have been used in developing novel photo-patternable cross-linked epoxy systems. These are utilized for deep UV lithography applications, showcasing the compound's potential in advanced material fabrication (Huh et al., 2009).

Biochemistry and Medicine

  • DNA Strand Scission : Research has highlighted the role of bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid derivatives in DNA strand scission. Complexes like bis(peroxo)vanadium(V) phenanthroline, related to these compounds, have been studied for their potential in inducing DNA damage, which is significant for understanding both therapeutic and toxicological effects (Sam et al., 2004).

properties

IUPAC Name

8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H19NO2.C2H2O4/c2*1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11;3-1(4)2(5)6/h2*12H,1-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKULPIUWNOIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC3(C1)OCCO3.C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 2
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 3
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 4
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 5
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
Reactant of Route 6
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid

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